Superior Cytotoxicity Profile of 5-Bromo-7-azaindole Gold(I) Complex vs. 5-Fluoro- and 3-Iodo Analogs in Cisplatin-Resistant Ovarian Cancer Cells
In a direct comparative study of gold(I) N-heterocyclic carbene (NHC) complexes bearing different 7-azaindole ligands, the complex containing 5-bromo-7-azaindole ([Au(iPr)(5-bromo-7-azaindole)]) demonstrated a distinct cytotoxicity profile against the cisplatin-resistant A2780R human ovarian cancer cell line. While complexes with 5-fluoro-7-azaindole (1), 3-chloro-7-azaindole (3), and 3-iodo-7-azaindole (4) exhibited IC50 values ranging from approximately 7 to 12 µM, the 5-bromo-7-azaindole complex (2) showed an IC50 greater than 25 µM [1]. This substantial reduction in potency against the resistant cell line, while maintaining moderate activity against the parental A2780 line (IC50 ~4–9 µM), suggests a differential interaction with resistance mechanisms, potentially offering a unique selectivity window.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | >25 µM (complex 2, [Au(iPr)(5-bromo-7-azaindole)]) |
| Comparator Or Baseline | Approx. 7–12 µM (complexes 1 [5-fluoro], 3 [3-chloro], 4 [3-iodo]) |
| Quantified Difference | >2-fold higher IC50 (reduced potency) for 5-bromo derivative against A2780R cells |
| Conditions | Human ovarian cancer cell line A2780R (cisplatin-resistant); MTT assay |
Why This Matters
This data demonstrates that the choice of 5-halogen on the 7-azaindole ligand can profoundly alter the biological activity of a metal-based drug candidate, indicating that 5-bromo-7-azaindole is not a generic substitute but a unique starting material for specific activity profiles.
- [1] Gold(I) N‑Heterocyclic Carbene Complexes with 7‑Azaindoles Demonstrates In Vitro Antiproliferative Effects on Ovarian Cancer Cells and Anti-inflammatory Activity, Organometallics 2024, 43, 10, 1155–1164. DOI: 10.1021/acs.organomet.3c00523. View Source
